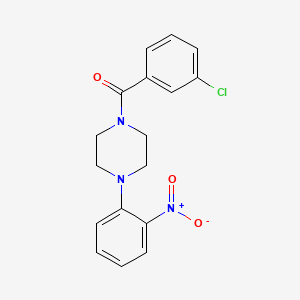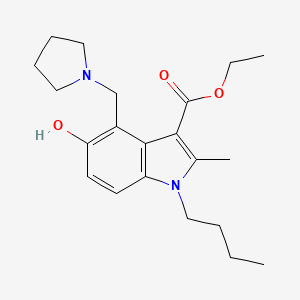
1-(3-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-4-(2-nitrophenyl)piperazine, commonly known as CNPP, is a piperazine derivative used in scientific research. CNPP is a potent and selective agonist for the serotonin 5-HT1B receptor, which plays a crucial role in regulating mood, anxiety, and stress. The chemical structure of CNPP is shown below:
Wirkmechanismus
CNPP acts as a selective agonist for the 5-HT1B receptor, which is a G protein-coupled receptor that modulates the activity of adenylate cyclase and other intracellular signaling pathways. Activation of the 5-HT1B receptor by CNPP leads to the inhibition of neurotransmitter release, including serotonin, dopamine, and norepinephrine. This results in a decrease in neuronal activity and a reduction in anxiety, stress, and depression-like behaviors.
Biochemical and Physiological Effects
CNPP has been shown to have a number of biochemical and physiological effects in animal models. For example, CNPP has been shown to increase the levels of the stress hormone corticosterone in the blood, which is thought to be related to its anxiogenic effects. CNPP has also been shown to decrease the levels of dopamine and its metabolites in the brain, which is thought to be related to its anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNPP in lab experiments is its high selectivity for the 5-HT1B receptor, which allows for the specific targeting of this receptor in animal models. Another advantage is its potency, which allows for the use of low doses in experiments. However, one limitation of using CNPP is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are a number of future directions for research on CNPP and the 5-HT1B receptor. One area of interest is the role of the 5-HT1B receptor in the regulation of food intake and energy balance, which has implications for the treatment of obesity and related metabolic disorders. Another area of interest is the development of novel drugs that target the 5-HT1B receptor for the treatment of anxiety, depression, and addiction. Finally, there is a need for further research on the safety and efficacy of CNPP and other 5-HT1B receptor agonists in animal models and humans.
Conclusion
In conclusion, CNPP is a potent and selective agonist for the 5-HT1B receptor that has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes. CNPP has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound and the 5-HT1B receptor. Overall, CNPP is a valuable tool for researchers studying the complex role of the 5-HT1B receptor in the brain and body.
Wissenschaftliche Forschungsanwendungen
CNPP has been widely used in scientific research to study the role of the 5-HT1B receptor in various physiological and pathological processes. For example, CNPP has been used to investigate the effects of 5-HT1B receptor activation on neurotransmitter release, synaptic plasticity, and behavior in animal models. CNPP has also been used to study the role of the 5-HT1B receptor in drug addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-5-3-4-13(12-14)17(22)20-10-8-19(9-11-20)15-6-1-2-7-16(15)21(23)24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSIROMDCBJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984636.png)


![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3984646.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984650.png)

![methyl 3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B3984663.png)

![4-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-6-isopropyl-2-methylpyrimidine](/img/structure/B3984692.png)



![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)